N-[4-(acetylamino)phenyl]-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Description
N-[4-(Acetylamino)phenyl]-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a benzimidazole-derived acetamide compound characterized by a fused imidazo[1,2-a]benzimidazole core and a 4-acetylamino phenyl substituent. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications. The compound’s synthesis typically involves condensation reactions of substituted benzimidazole precursors with acetamide derivatives under polar aprotic solvents like DMF, as seen in analogous protocols . Its structural elucidation relies on spectroscopic techniques (IR, NMR, mass spectrometry) and crystallographic refinement tools such as SHELX .
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N5O3/c1-11(25)20-12-6-8-13(9-7-12)21-17(26)10-16-18(27)23-19-22-14-4-2-3-5-15(14)24(16)19/h2-9,16H,10H2,1H3,(H,20,25)(H,21,26)(H,22,23,27) |
InChI Key |
QAKWYLXSNUDLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzimidazole, with a suitable aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the acetylated intermediate with a phenyl acetamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the imidazo[1,2-a]benzimidazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]benzimidazole core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives, substituted amines, or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry
Polymer Science: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.
Electronics: Its electronic properties make it suitable for use in organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Pharmacological and Structural Insights
Hydrogen Bonding and Bioactivity
The acetylamino group in the target compound facilitates hydrogen bonding with biological targets, a critical factor in molecular recognition and binding affinity. In contrast, fluorophenyl or trifluoromethyl groups (e.g., in ) prioritize hydrophobic interactions, which may enhance membrane permeability but reduce specificity. The imidazo[1,2-a]benzimidazole core is conserved across analogs, suggesting its role in intercalation or enzyme inhibition, as observed in antimicrobial and anticancer benzimidazole derivatives .
Solubility and Bioavailability
The target compound’s 4-acetylamino phenyl group improves aqueous solubility compared to ethyl or trifluoromethyl variants . However, morpholine- or methoxyethyl-substituted analogs (e.g., ) achieve similar solubility through polar side chains, albeit with trade-offs in synthetic complexity .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula
- Molecular Weight : 342.36 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the compound's name.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related imidazo[1,2-a]benzimidazole derivatives have shown inhibition of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of similar compounds on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results demonstrated:
- GI50 Concentrations : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13.
- Mechanism : The compounds inhibited cell proliferation through down-regulation of phospho-ERK1/2 and its downstream effectors .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit protein kinases, which are crucial in cancer signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]benzimidazole scaffold can lead to enhanced potency and selectivity against target enzymes or receptors.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Acetyl group | Increased solubility |
| Phenyl substitution | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
